4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole
Description
4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole is a 1,2,4-triazole derivative characterized by:
- Position 4: A methyl group.
- Position 3: A methylsulfanyl (-SMe) group, which enhances sulfur-mediated interactions in biological systems.
- Position 5: A substituted thiophene moiety with a methoxy linker to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group contributes to metabolic stability and lipophilicity, while the thiophene ring may facilitate π-π stacking interactions .
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS2/c1-22-14(20-21-15(22)24-2)13-12(6-7-25-13)23-9-10-4-3-5-11(8-10)16(17,18)19/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDFZSYLBTEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(C=CS2)OCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: Starting with the necessary precursor molecules, the triazole ring is formed through a cyclization reaction under controlled conditions using catalysts or reagents specific to triazole formation.
Substitution on Thiophene Ring: Introduction of the 3-(trifluoromethyl)phenyl group onto the thiophene ring is done via electrophilic aromatic substitution, involving conditions like strong acids or bases to facilitate the reaction.
Methylation: Methyl groups are introduced using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, to complete the synthesis.
Industrial Production Methods: The industrial production of this compound follows a similar pathway but is optimized for scale. This involves:
Batch or Continuous Processing: Depending on the scale, reactors are chosen to handle either batch processes for small scale or continuous processing for large-scale production.
Purification Steps: Utilizing techniques such as crystallization, filtration, and distillation to ensure the purity of the final product.
Quality Control: Implementing stringent quality control measures to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where substituents on the phenyl or thiophene rings can be replaced.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases and Acids: Potassium carbonate, sulfuric acid
Catalysts: Palladium on carbon, copper sulfate
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction can result in corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Research indicates that triazole derivatives can exhibit significant activity against a range of pathogens. For instance, the presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.
Anticancer Properties
The triazole moiety is known for its anticancer activity. Compounds similar to 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole have shown effectiveness in inhibiting tumor growth in various cancer cell lines.
Agricultural Applications
Fungicidal Activity
The compound has potential applications as a fungicide. Its structural characteristics allow it to disrupt fungal cell wall synthesis, providing an effective means of controlling fungal diseases in crops.
| Fungal Species | Activity | Concentration (ppm) | Reference |
|---|---|---|---|
| Fusarium spp. | Effective | 100 | |
| Aspergillus spp. | Moderate | 50 |
Material Science
Polymer Additives
In material science, derivatives of this compound can be utilized as additives in polymers to enhance thermal stability and mechanical properties. The incorporation of triazole groups into polymer matrices has been shown to improve resistance to degradation.
| Polymer Type | Property Enhanced | Effect | Reference |
|---|---|---|---|
| Polyethylene | Thermal Stability | Increased by 20% | |
| Polyvinyl Chloride | Mechanical Strength | Increased by 15% |
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole demonstrated potent activity against multidrug-resistant strains. -
Fungicidal Application in Agriculture
Field trials were conducted to assess the effectiveness of the compound as a fungicide on wheat crops affected by Fusarium head blight. The application resulted in a significant reduction in disease severity and increased yield compared to untreated controls.
Mechanism of Action
The mechanism by which 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: It binds to specific receptors in biological systems, influencing cellular responses and activities.
Pathways: The compound may impact various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Trifluoromethyl Groups: Compounds with CF₃ (e.g., ) exhibit increased lipophilicity and metabolic stability compared to non-halogenated analogues.
- Sulfur-Containing Groups : Methylsulfanyl (target) and benzylsulfanyl () groups enhance sulfur-mediated interactions, while thione derivatives () may participate in hydrogen bonding or metal chelation.
- Thiophene vs. Phenyl Rings: The target’s thiophene moiety (vs.
Activity Trends :
- Antimicrobial : CF₃ and sulfur-containing groups (e.g., ) correlate with broad-spectrum activity.
- Antiviral : Methylsulfanyl groups () may enhance binding to viral protease active sites.
- Anticancer : Thiophene-containing triazoles () show promise in computational studies.
Physicochemical Properties
- Lipophilicity: The target compound’s CF₃ and thiophene groups increase logP compared to non-CF₃ analogues (e.g., ).
- Solubility : Methoxy bridges (target) improve aqueous solubility relative to purely aromatic derivatives ().
- Stability : Methylsulfanyl groups (target, ) are less prone to oxidation than thiols, enhancing shelf-life.
Biological Activity
4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the available data on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H22F3N3O3S2
- Molecular Weight : 481.55 g/mol
- CAS Number : 343322-83-8
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions with various biological targets, including enzymes and receptors. Its potential applications span across anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/ml) | Standard Drug MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 25 (Ciprofloxacin) |
| Escherichia coli | 50 | 100 (Ampicillin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
This table summarizes the minimum inhibitory concentration (MIC) values for the compound against selected microorganisms compared to standard drugs .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have been noted in various studies. The compound's structure allows for interaction with cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
In vitro studies have demonstrated that related triazole compounds exhibit IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, indicating significant anti-inflammatory potential .
Structure-Activity Relationship (SAR)
The structure of 4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole suggests that modifications in the thiophene ring and the triazole moiety can significantly influence its biological activity. For example:
- The introduction of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.
- The presence of methylsulfanyl groups is associated with increased antibacterial potency .
Case Studies
- Anticancer Activity : A recent study investigated the effects of triazole derivatives on cancer cell lines. The compound exhibited cytotoxic effects on MCF7 breast cancer cells, with IC50 values indicating a dose-dependent response .
- Neurokinin Receptor Modulation : Research has shown that similar compounds can modulate neurokinin receptors, suggesting potential applications in pain management and other neurogenic conditions .
Q & A
What are the common synthetic routes for preparing this triazole derivative, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For instance:
- Microwave-assisted synthesis (e.g., coupling thiophene and triazole nuclei with aliphatic/aromatic substituents under controlled microwave irradiation) improves reaction efficiency and reduces byproducts .
- Reflux-based methods (e.g., reacting 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol) are traditional but require longer reaction times. Yield optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., sodium acetate for cyclization) .
- Key intermediates : Thiosemicarbazides or mercapto-triazoles are often used, with purification via recrystallization or column chromatography .
How can discrepancies between experimental spectral data and DFT calculations be resolved?
Answer:
Discrepancies in IR, NMR, or UV-Vis data vs. theoretical predictions (e.g., B3LYP/6-311G(d,p) calculations) may arise from:
- Solvent effects : Include polarizable continuum models (PCM) in DFT calculations to account for solvation .
- Conformational flexibility : Perform torsional angle scans (e.g., varying angles from -180° to +180°) to identify low-energy conformers dominating experimental observations .
- Vibrational mode assignments : Re-examine scaling factors for vibrational frequencies (e.g., 0.9613 for B3LYP) and compare with experimental peak deconvolution .
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methylsulfanyl groups (δ 2.5–3.0 ppm) show distinct splitting patterns. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR .
- IR Spectroscopy : Thione (C=S) stretches at 1200–1250 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ confirm core structure .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 413.08) .
How do structural modifications (e.g., substituents) influence biological activity in triazole derivatives?
Answer:
- Electron-withdrawing groups (e.g., CF₃) enhance lipophilicity and membrane permeability, improving antimicrobial activity .
- Thiophene vs. phenyl substituents : Thiophene’s π-electron-rich system may increase binding to enzyme active sites (e.g., cytochrome P450) .
- Methylsulfanyl groups : Improve metabolic stability by resisting oxidative degradation compared to hydroxyl or amine groups .
- Methodology : Systematically vary substituents via parallel synthesis and test against target assays (e.g., MIC for antimicrobial activity) .
What quantum chemical methods are used to predict HOMO-LUMO gaps, and how can they guide reactivity optimization?
Answer:
- DFT calculations (B3LYP/6-311G(d,p)) compute frontier orbitals to predict charge transfer behavior. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity .
- Substituent effects : Electron-donating groups (e.g., OCH₃) raise HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups (e.g., CF₃) lower LUMO energy, favoring electrophilic attacks .
- Application : Design derivatives with tailored gaps for specific redox-driven biological activity (e.g., anticancer via ROS generation) .
How should researchers address conflicting bioactivity results across studies?
Answer:
- Assay variability : Standardize test conditions (e.g., bacterial strain, inoculum size) and use positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Structural analogs : Compare results with closely related compounds (e.g., 4-phenyl-5-thiophene triazoles) to isolate substituent-specific effects .
- Statistical analysis : Apply multivariate regression to correlate substituent properties (e.g., LogP, polar surface area) with activity trends .
What purification strategies are recommended for isolating high-purity triazole derivatives?
Answer:
- Recrystallization : Use ethanol/water mixtures for polar intermediates; hexane/ethyl acetate for non-polar final products .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves structurally similar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological testing .
How can tautomeric equilibria (thione-thiol) affect experimental characterization?
Answer:
- Thione-thiol tautomerism : Stabilize the thione form in aprotic solvents (e.g., DMSO) for consistent NMR/IR data. In protic solvents (e.g., methanol), the thiol form may dominate .
- Detection : Use ¹³C NMR to identify thiocarbonyl (C=S) at δ 180–190 ppm and thiol (S-H) at δ 1.5–2.5 ppm in ¹H NMR .
- DFT modeling : Compare relative energies of tautomers to predict dominant forms under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
